molecular formula C10H18N2 B077502 N,N'-Diallylpiperazine CAS No. 13173-24-5

N,N'-Diallylpiperazine

Cat. No. B077502
CAS RN: 13173-24-5
M. Wt: 166.26 g/mol
InChI Key: CHAQCCZFQZMBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diallylpiperazine is an organic compound that belongs to the family of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of N,N'-Diallylpiperazine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells, as well as by blocking the replication of viruses and fungi. It may also work by modulating neurotransmitter levels in the brain, which could explain its potential for treating neurological disorders.

Biochemical And Physiological Effects

N,N'-Diallylpiperazine has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral and fungal replication, and modulate neurotransmitter levels in the brain. Additionally, it has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N,N'-Diallylpiperazine in lab experiments is its potential as a treatment for a range of diseases. Additionally, it is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using N,N'-Diallylpiperazine is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N,N'-Diallylpiperazine. One potential avenue is to further explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be beneficial to investigate its potential as a treatment for other diseases such as cancer, viral infections, and fungal infections. Further research is also needed to understand its mechanism of action and optimize its use in lab experiments.
Conclusion:
N,N'-Diallylpiperazine is a unique and promising compound that has potential applications in medicine and pharmacology. Its anticancer, antifungal, and antiviral properties, as well as its potential for treating neurological disorders, make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N,N'-Diallylpiperazine involves the reaction of piperazine with allyl bromide in the presence of a base. The reaction produces N,N'-Diallylpiperazine as a colorless liquid with a boiling point of 174-175°C.

Scientific Research Applications

N,N'-Diallylpiperazine is widely used in scientific research for its potential applications in medicine and pharmacology. It has been found to exhibit anticancer, antifungal, and antiviral properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1,4-bis(prop-2-enyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3-4H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAQCCZFQZMBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289117
Record name N,N'-DIALLYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diallylpiperazine

CAS RN

13173-24-5
Record name NSC59289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-DIALLYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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